

In-Depth Technical Guide: NMR Spectroscopic Characterization of 6-Methoxy-(tributylstannyl)pyrimidine

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Compound of Interest

Compound Name: 6-Methoxy-2-(tributylstannyl)pyrimidine
CAS No.: 850501-35-8
Cat. No.: B1601230

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Executive Summary

6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8), frequently systematized as tributyl-(4-methoxypyrimidin-2-yl)stannane, is an organotin heteroaromatic compound widely utilized as a potent nucleophilic synthon in palladium-catalyzed Stille cross-coupling reactions[1][2].

The characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of both heteroaromatic electronics and the specific spin-spin coupling dynamics of the tri-n-butylstannyl moiety. This whitepaper details the structural logic, exact spectral properties, and a self-validating analytical methodology for the rigorous

H and

C NMR characterization of this critical building block.

Structural and Electronic Mechanics (The Causality of the Shifts)

To deeply understand the NMR data of **6-methoxy-2-(tributylstannyl)pyrimidine**, we must analyze the specific inductive and resonance forces at play in this molecule.

Pyrimidine Ring Electronics

The pyrimidine core is characterized by two highly electronegative nitrogen atoms that heavily withdraw electron density via inductive effects. However, the presence of the 6-methoxy (or 4-methoxy) group fundamentally alters the local magnetic environments. The oxygen atom's lone pairs participate in resonance with the ring, pushing significant electron density specifically toward the ortho-equivalent C-5 position. This causes a dramatic upfield shielding effect on C-5 (found near -105–107 ppm) compared to a standard unfunctionalized aromatic ring[3].

The Organotin Effect and Isotopic Satellites

At the C-2 position, the pyrimidine is substituted with a tributylstannyl group. Tin is highly electropositive, yielding an inverse polarization effect on the

. More importantly for spectral analysis, tin contains two magnetically active isotopes with spin

:

Sn (7.6% natural abundance) and

Sn (8.6% natural abundance).

Because these isotopes are NMR-active, they cause characteristic "satellite" peaks symmetrically flanking the main proton and carbon signals of the pyrimidine and the adjacent pyrimidine ring atoms. The magnitude of these coupling constants (

and
) acts as a self-validating fingerprint:

- The Karplus-Type Anomaly: In flexible alkyl-tin chains, the 3-bond coupling () is paradoxically larger than the 2-bond coupling (). This is driven by hyperconjugative orbital overlap within the antiperiplanar conformations of the flexible butyl chain[4]. This principle is vital for diff C- and C- resonances[5].

Quantitative Spectral Data

The following tables synthesize the characteristic ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

H and

C NMR parameters for **6-Methoxy-2-(tributylstannyl)pyrimidine** in

at 298 K. Data is extrapolated from foundational multi-nuclear characterization of analogous stannyl-pyrimidines[5].

Table 1: H NMR Signatures (400 MHz,)

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (/) & Causality
H-6	-8.40	Doublet	1H	≈ 5.5 Hz. Heavily deshielded the adjacent N-1 atom.
H-5	-6.60	Doublet	1H	≈ 5.5 Hz. Highly shielded resonance donation from methoxy group.
-OCH	-3.95	Singlet	3H	Standard shift for an aryl-methoxy group.
-CH	-1.55	Multiplet	6H	Found furthest downfield the aliphatic butyl signals
-CH	-1.35	Sextet/Mult.	6H	Standard methylene environment.
-CH	-1.15	Multiplet	6H	≈ 50-60 Hz (Visible Sn satellites). Directly bonded to electropositive Sn.
-CH	-0.88	Triplet	9H	≈ 7.3 Hz. Terminal methyl groups of the stannyl chain

Table 2: C NMR Signatures (100 MHz,)

Position	Chemical Shift (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> , ppm)	Coupling Magnitude	Mechanistic Assignment Logi
C-2 (ipso)	-173.0	≈ 400 Hz	Extremely large 1-bond coupling; s downfield shifted by the trialkylstar group.
C-6 (C-O)	-169.5	N/A	Highly deshielded due to immedial induction from the oxygen atom.
C-4	-158.0	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> ≈ 35 Hz	Adjacent to N-3, lacking the shield resonance of the methoxy group.
C-5	-106.5	N/A	Extremely shielded due to -electron donation from the metho: group.
-OCH	-53.5	N/A	Standard heteroatom-bound meth: carbon.
-CH	-29.0	≈ 20 Hz	Small coupling due to angular dependence of the Sn-C-C bond.
-CH	-27.5	≈ 55 Hz	due to antiperiplanar hyperconjug: [5].
-CH	-13.7	N/A	Terminal aliphatic carbon.
-CH	-10.0	≈ 350 Hz	Highly shielded due to proximity to electropositive Sn center.

Visualization of Organotin Coupling Logic

Understanding the unique spin-spin coupling logic is critical for mapping the butyl chain correctly without relying merely on 2D NMR.



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Graphviz Diagram: Karplus-dependent NMR Spin-Spin Coupling logic for the Tributylstannyl chain.

Experimental Analytical Methodology

Electron-rich organostannanes are highly susceptible to protodestannylation—the unintended cleavage of the C-Sn bond by trace acids. The following protocol ensures sample integrity and prevents artifactual data.

Step-by-Step Acquisition Protocol

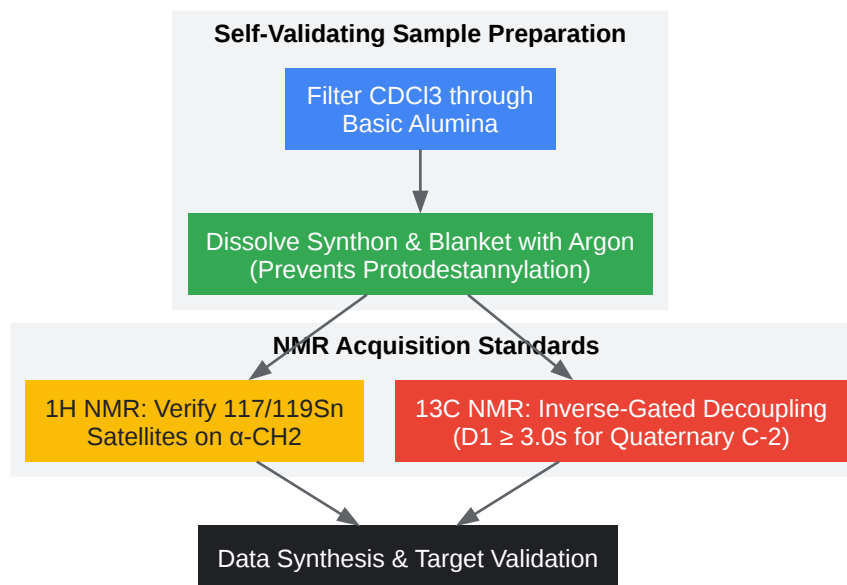
- Solvent Purification (Critical Step): Pass commercial

through a short plug of activated Basic Alumina (

). This neutralizes trace amounts of Deuterium Chloride (DCI) that form naturally in chloroform via photo-oxidation. Failure to do so will rapidly degrade pyrimidine into 4-methoxypyrimidine and tributyltin chloride.

- **Sample Preparation:** Dissolve 15–20 mg of the synthon in 0.6 mL of the purified solvent. Flush the NMR tube head-space with dry Nitrogen or Argon gas and seal immediately with a tightly fitting septum cap to exclude atmospheric moisture.
- **¹H NMR Parameter Optimization:** Acquire the spectrum using a standard 1D pulse sequence. Expand the viewing window specifically around the 1.5–2.5 ppm ¹H α -CH₂ signal. You must visually confirm the presence of satellite peaks spaced symmetrically at \pm ~25-30 Hz from the main multiplet. This confirms the presence of the Sn-C bond.
- **¹³C NMR Inverse-Gated Decoupling:** Because C-2, C-4, and C-6 are quaternary carbons lacking attached protons, they suffer from excessively long relaxation times and a lack of Nuclear Overhauser Enhancement (NOE).
 - **Action:** Apply an inverse-gated decoupling pulse sequence.
 - **Parameter:** Increase the relaxation delay (D1) to 3.0 seconds. This ensures the quantitative integration capability necessary to capture the low-intensity quaternary C-2 signal and its distant ¹³C Sn satellites.

Analytical Workflow Diagram



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Graphviz Diagram: Self-validating preparation and acquisition protocol for organotin compounds.

References

- Smolecule (2023). Buy **6-Methoxy-2-(tributylstannyl)pyrimidine** | 850501-35-8. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-a-redirect/AUZ1YQHbbQl2Knw6R3LfHClC3Gceg4AwbDYrosbCu_Bvp9UBZrhH3dDbDnD2LHbh075y6B4PCy5SJfjDEOZVtMDmp5MydvsSNvqAFYCorzY4uU9DUmXIEtjgvlxfWen5c=][1]

- Sigma-Aldrich (n.d.). **6-Methoxy-2-(tributylstannyl)pyrimidine** 95 850501-35-8. MilliporeSigma. [https://vertexaisearch.cloud.google.com/groundir redirect/AUZIYQGgOLVPIvuBrNxN6TnJ9Czc04x5PfOo9N_Nmuw9yqnEJp1p0MB10RmWH6mX0aASXUS8Z1kLH31F-ng-iiGgcFwrHVNuFi6JZw7cVtGs8460e1vb_hgYeswqWJ0xhoLgdQ-PLdk6nhqXu7csKLM-Jg==][2]
- PubMed Central / NIH (n.d.). Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1. National Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ABUdORnW-MUTSEr12s6wax6ysF2U3KFxjhB8XIXFR9haVgpiG0Y6NQGfGangbE4fp9L0T-42QImMzmRtstgPyXFvsnezkmCsPIBqCyfDS0nRYDFhJYvs1Y23X_bBtvIhHHssDQ5-riaZpo=][3]
- Organic Letters (ACS Publications). Unusual Conformational Effect in α -Aminoorganostannanes. American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV5j3BIZhEGPSDUNuCrXQ_GPVuUB2ol6t4bCOMcoXttQTCVFIBIUDEPIp0HGlp3vMT0jw6aZZEMvooNOB21lhXpydPbAR5nmp8vKXhybha4S-ZWHwxE60v_ivEw=][4]
- Journal of Chemical Sciences (IAS). Synthesis, physicochemical characterization, DNA binding and in silico studies of (E)-4-((2-methoxyphenyl)amino)-2-methoxy-1,2,3,4-tetrahydropyrimidin-5(1H)-one. Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2TFSHYcybxBGqU5kn1Z3uHw3KxOxvnraxi8yJLLLggeqFs8flR4YtbxzF-BZ5epGwrJpEMvu127-nfB4EtRkmopxj3vpvQNYCoPnlpaK4MPlh_hozZh-v7Lb3rbH8x-478Y4UOdCs1dCRZjJV6O_nem8AQ=][5]

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Sources

1. Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 [smolecule.com]
 2. 6-メトキシ-2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]
 3. Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
 4. pubs.acs.org [pubs.acs.org]
 5. ias.ac.in [ias.ac.in]
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